L-Alaninol-d3

説明

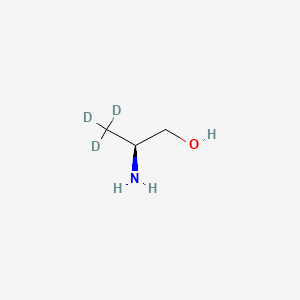

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Alaninol-d3 chemical properties and structure

An In-depth Technical Guide to L-Alaninol-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, structural information, and common synthetic approaches, and highlights its application as an internal standard in quantitative analyses.

Core Chemical Properties

This compound is the deuterated form of L-Alaninol, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as LC-MS or GC-MS, as it is chemically identical to the endogenous analyte but has a distinct molecular weight.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound and its non-deuterated counterpart, L-Alaninol. The properties of the deuterated version are expected to be very similar to the non-deuterated form.

| Property | This compound | L-Alaninol |

| CAS Number | 352438-84-7[1][2][3] | 2749-11-3[4][5][6][7][8] |

| Molecular Formula | C₃H₆D₃NO[1] | C₃H₉NO[4][7][9][10] |

| Molecular Weight | 78.13 g/mol [1] | 75.11 g/mol [4][5][7][9][10][11] |

| Appearance | Liquid[1][2][3] | Colorless to light yellow viscous liquid[4][5][11][12] |

| Melting Point | Not available | -2 °C[5][6][11][13] |

| Boiling Point | Not available | 72-73 °C @ 11 mmHg[4][5][6][8][9][11] |

| Density | Not available | 0.965 g/mL at 25 °C[4][5][6][11] |

| Refractive Index | Not available | n20/D 1.450[5][9] |

| Solubility | Not available | Soluble in water and ethanol[11][12][13] |

| Storage | Pure form: -20°C; In solvent: -80°C[1][2][3] | 2-8°C[5] |

Chemical Structure

The chemical structure of this compound is characterized by a chiral center at the second carbon, with an amino group and a deuterated methyl group, and a primary alcohol at the first carbon.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of L-Alaninol

A prevalent method for synthesizing L-Alaninol is the reduction of an L-alanine ester, such as L-alanine ethyl ester hydrochloride, using a reducing agent like sodium borohydride (NaBH₄).[8][11][14][15][16][17] The synthesis of this compound would follow a similar procedure, starting with the corresponding deuterated L-alanine ester.

Materials:

-

L-alanine ethyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Acetone

-

Ethyl acetate

Procedure:

-

A solution of sodium borohydride is prepared in cold water.[11]

-

A solution of L-alanine ethyl ester hydrochloride in ethanol is added dropwise to the sodium borohydride solution while maintaining a controlled temperature.[11][15][16]

-

After the reaction is complete, any excess sodium borohydride is quenched with the addition of acetone.[11]

-

Ethyl acetate is added to precipitate inorganic salts, which are then removed by filtration.[11]

-

The L-Alaninol is extracted from the aqueous layer using ethyl acetate.[11][15]

-

The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.[14]

-

The crude L-Alaninol can be further purified by vacuum distillation.[18]

Caption: General workflow for the synthesis of L-Alaninol.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of L-Alaninol in biological matrices by GC- or LC-MS.[1] Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural characterization and purity assessment of L-Alaninol and its deuterated isotopologue.[19]

Applications in Research and Drug Development

The non-deuterated compound, L-Alaninol, serves as a valuable chiral building block in asymmetric synthesis.[4][14][17] Its bifunctional nature allows for its use in the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.[14]

This compound's key application stems from the field of pharmacokinetics, where deuteration of drugs can alter their metabolic profiles.[1] The use of stable isotope-labeled compounds like this compound is critical for accurate quantification in metabolic studies and clinical mass spectrometry.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mainchem.com [mainchem.com]

- 6. parchem.com [parchem.com]

- 7. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Alaninol | 2749-11-3 [chemicalbook.com]

- 9. 6168-72-5 CAS MSDS (DL-Alaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. DL-Alaninol | 6168-72-5 [chemicalbook.com]

- 13. L-Alaninol - LKT Labs [lktlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 16. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 17. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of L-Alaninol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of L-Alaninol-d3, a deuterated isotopologue of L-Alaninol. As a valuable chiral building block, L-Alaninol and its labeled counterparts are of significant interest in pharmaceutical development, particularly for use in asymmetric synthesis and as internal standards in metabolic studies.[1][2] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the process workflows for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a deuterated L-Alanine precursor, typically L-Alanine-3,3,3-d3 or its corresponding ester.[3][4] The primary challenge is to reduce the carboxylic acid or ester functional group to a primary alcohol while preserving the stereochemical integrity at the chiral center. The two most prevalent methods for this transformation are reduction with sodium borohydride and reduction with lithium aluminum hydride.

Method 1: Sodium Borohydride Reduction of L-Alanine-d3 Ethyl Ester

This method is widely employed due to its operational simplicity and the use of a milder reducing agent compared to lithium aluminum hydride.[5] The synthesis begins with the esterification of L-Alanine-d3, followed by reduction.

Experimental Protocol:

-

Esterification (Formation of L-Alanine-d3 Ethyl Ester Hydrochloride): While not explicitly detailed in the search results for the d3 variant, a standard procedure involves reacting L-Alanine-d3 with ethanol in the presence of a catalyst like thionyl chloride or dry HCl gas.

-

Preparation of Reducing Agent: In a reaction vessel, dissolve sodium borohydride (3.0 molar equivalents) in cold deionized water (e.g., 560 mL per mole of ester).[5][6]

-

Reaction Setup: In a separate flask, dissolve L-Alanine-d3 ethyl ester hydrochloride (1.0 molar equivalent) in ethanol (e.g., 560 mL per mole).[5][6]

-

Reduction: Slowly add the ester solution dropwise to the stirred sodium borohydride solution. Maintain the reaction temperature between 15-25°C throughout the addition, which may take several hours.[7][8][9]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature (20-28°C) for several hours to ensure the reaction goes to completion.[6][7]

-

Quenching: Cool the reaction mixture in an ice bath and carefully add acetone to decompose any excess sodium borohydride.[7][10]

-

Work-up: Add ethyl acetate to the mixture to precipitate inorganic salts. Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate to maximize product recovery.[6][10]

-

Drying and Concentration: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10] Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of L-Alanine-d3

This method offers higher yields but requires more stringent handling precautions due to the pyrophoric nature of LiAlH₄.[5] It has the advantage of directly reducing the carboxylic acid of L-Alanine-d3, bypassing the need for esterification.

Experimental Protocol:

-

Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 molar equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, and cool the suspension to 0°C using an ice bath.[5][11]

-

Addition of L-Alanine-d3: Add solid L-Alanine-d3 (1.0 molar equivalent) in small portions to the stirred LiAlH₄ suspension, maintaining the inert atmosphere.[5][11]

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight to ensure complete reduction.[11]

-

Quenching: After cooling the reaction mixture back to 0°C, very slowly and carefully add a saturated aqueous solution of potassium carbonate to quench the excess LiAlH₄.[11]

-

Work-up: Filter the resulting mixture to remove the aluminum salts.

-

Concentration: Remove the THF from the filtrate under reduced pressure to yield crude this compound.[11]

Synthesis Data Summary

The following table summarizes quantitative data for the synthesis of the non-deuterated L-Alaninol, which is expected to be comparable for the this compound variant.

| Parameter | Sodium Borohydride Reduction | Lithium Aluminum Hydride Reduction |

| Starting Material | L-Alanine-d3 Ester | L-Alanine-d3 |

| Typical Yield | 50.0% - 68.0%[5] | ~70-77%[5] |

| Reaction Time | 5 - 18 hours[5] | Overnight (~16 hours)[5] |

| Key Reagents | Sodium Borohydride, Ethanol, Water | Lithium Aluminum Hydride, Anhydrous THF |

| Safety Considerations | Flammable solvents; handle NaBH₄ with care. | Pyrophoric reagent (LiAlH₄); requires inert, anhydrous conditions. |

Purification of this compound

High purity is critical for the intended applications of this compound. The primary methods for purification are vacuum distillation and crystallization via a hydrochloride salt.

Method 1: Vacuum Distillation

This is the most direct method for purifying the crude this compound oil obtained after the synthesis work-up.

Experimental Protocol:

-

Setup: Assemble a distillation apparatus suitable for vacuum operation.

-

Distillation: Transfer the crude this compound oil to the distillation flask.

-

Fraction Collection: Gradually reduce the pressure and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (for L-Alaninol, approx. 178-180°C at atmospheric pressure, which will be significantly lower under vacuum).[12] A yield of 77% after distillation has been reported for the LiAlH₄ method.[11]

Method 2: Crystallization as Hydrochloride Salt

This method can achieve very high levels of purity by forming a crystalline salt, which can then be isolated and, if needed, converted back to the free base.

Experimental Protocol:

-

Salt Formation: Dissolve the crude this compound in a suitable solvent such as methanol or ethanol.[10]

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., in ethanol) until the pH becomes acidic.

-

Crystallization: Allow the solution to stand at a low temperature (e.g., 4°C) to induce the crystallization of this compound hydrochloride.

-

Isolation: Collect the crystals by filtration. The crystals can be further purified by recrystallization if necessary.[10]

-

Liberation of Free Base (Optional): To recover the free this compound, dissolve the hydrochloride salt in water, cool the solution, and add a base (e.g., aqueous NaOH) until the pH is strongly basic (pH > 12).[10]

-

Extraction: Extract the liberated this compound with an organic solvent like ethyl acetate. Dry the organic extract and remove the solvent to yield the purified product.[10]

Purification Data Summary

| Purification Method | Reported Yield | Reported Purity | Reference |

| Vacuum Distillation | 50.0% - 77.0% | >99% (GC) | [10][11] |

| Crystallization (as salt) | Highly dependent on specific conditions | >99% (ee) | [10] |

Quality Control and Characterization

The purity of the final this compound product must be rigorously assessed.

-

Chemical Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Enantiomeric Purity (ee) is crucial and can be measured using chiral GC or chiral HPLC.[13] Advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy can also be employed for rapid and accurate enantiomer testing.[14]

-

Structural Confirmation and Deuterium Incorporation are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The mass shift of +3 compared to the unlabeled compound confirms the presence of the three deuterium atoms.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Synthesis Workflows for this compound.

Caption: Purification Workflows for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. benchchem.com [benchchem.com]

- 6. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 7. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]

- 8. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 9. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. brightspec.com [brightspec.com]

L-Alaninol-d3: A Technical Guide for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary research applications of L-Alaninol-d3, a deuterated stable isotope of L-Alaninol. Its principal utility in a research setting is as an internal standard for quantitative analyses.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to L-Alaninol but has a higher molecular weight, making it an ideal reference material for mass spectrometry-based assays.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] In these applications, a known quantity of this compound is added to a sample containing an unknown quantity of L-Alaninol (the analyte). Because the deuterated and non-deuterated forms co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer, the ratio of the analyte signal to the internal standard signal can be used to accurately determine the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Stable isotope-labeled compounds like this compound are the gold standard for quantitative mass spectrometry because they best mimic the behavior of the analyte during sample extraction, derivatization, and ionization.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound relevant to its use as an internal standard are its physicochemical properties, which distinguish it from its non-deuterated counterpart.

| Property | L-Alaninol | This compound |

| Chemical Formula | C₃H₉NO | C₃H₆D₃NO |

| Molecular Weight | 75.11 g/mol | 78.13 g/mol |

| CAS Number | 2749-11-3 | 352438-84-7 |

| Appearance | Colorless to light yellow liquid | Liquid |

| Boiling Point | 183-185°C | Not specified, expected to be similar to L-Alaninol |

| Solubility | Soluble in water and ethanol | Not specified, expected to be similar to L-Alaninol |

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

Below is a generalized, detailed methodology for the use of this compound as an internal standard for the quantification of L-Alaninol in a biological matrix (e.g., plasma).

1. Preparation of Stock Solutions and Standards:

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of L-Alaninol in methanol.

- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

- Working Standard Solutions: Serially dilute the analyte stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

- Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

- Pipette 50 µL of each calibration standard, quality control sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

- Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples.

- Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

- Vortex each tube for 30 seconds.

- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

- Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:

- L-Alaninol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transition to be determined by direct infusion).

- This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (a mass shift of +3 compared to L-Alaninol).

- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for both the L-Alaninol and this compound MRM transitions.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of L-Alaninol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Logical relationship for using this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis using this compound.

Other Potential Research Uses

While its primary role is as an internal standard, this compound can also serve as a tracer in metabolic studies.[1][2] Researchers can introduce this compound into a biological system and use mass spectrometry to track its conversion into downstream metabolites. This helps in elucidating metabolic pathways and understanding the flux through these pathways.

Additionally, the study of deuterated compounds is relevant to understanding the kinetic isotope effect, where the presence of heavier isotopes can slow down the rate of chemical reactions. This can have implications for drug metabolism and pharmacokinetics, making this compound a useful tool in pharmaceutical research to investigate how deuteration might alter a drug candidate's metabolic profile.[3]

References

An In-depth Technical Guide to L-Alaninol-d3: Properties and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Alaninol-d3, a deuterated stable isotope of L-Alaninol. The document outlines its core physicochemical properties and delves into its primary application as an internal standard in quantitative mass spectrometry, a critical technique in drug development and various research fields.

Core Properties of this compound

This compound, also known as (S)-2-Amino-1-propanol-d3, is a valuable tool in analytical chemistry due to its isotopic labeling. The incorporation of three deuterium atoms provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Data Presentation: Physicochemical Properties

| Property | Value |

| CAS Number | 352438-84-7[1][2][3][4] |

| Molecular Formula | C₃H₆D₃NO[3] |

| Molecular Weight | 78.13 g/mol [3] |

| Appearance | Liquid[1][2][3] |

| Synonyms | (S)-2-Amino-1-propanol-d3, (S)-2-Aminopropanol-d3, (S)-Alaninol-d3 |

Application in Quantitative Analysis

This compound's primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly in LC-MS/MS, for its ability to provide accurate and reproducible results.

The fundamental principle behind using a deuterated internal standard is to correct for variations that can occur during the analytical process. These variations can arise from sample preparation, injection volume inconsistencies, chromatographic retention time shifts, and ionization efficiency in the mass spectrometer. Because the deuterated standard is chemically and physically almost identical to the analyte of interest, it co-elutes during chromatography and experiences similar matrix effects, where other components in the sample can suppress or enhance the analyte's signal. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to more precise and accurate quantification.

Experimental Protocols: Quantitative Analysis Using a Deuterated Internal Standard

The following is a generalized protocol for the use of a deuterated internal standard, such as this compound, in a quantitative LC-MS/MS workflow. This protocol should be adapted and validated for the specific analyte and matrix being studied.

1. Preparation of Standard Solutions

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., L-Alaninol) in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard (this compound) in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in the same biological matrix (e.g., plasma, urine) that will be used for the unknown samples.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the internal standard stock solution to a fixed concentration (e.g., 20 ng/mL) in a solvent like acetonitrile.

2. Sample Preparation (Protein Precipitation Example)

-

Pipette a known volume (e.g., 100 µL) of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

-

Add a fixed volume (e.g., 50 µL) of the internal standard working solution to each tube and vortex briefly.

-

Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex thoroughly, and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase used for the LC-MS analysis.

3. LC-MS/MS Analysis

-

Inject a fixed volume of the reconstituted sample into the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and the deuterated internal standard should have nearly identical retention times.

-

Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard in each sample.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards. A linear regression is typically used.

-

For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of L-Alaninol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Alaninol-d3 ((S)-2-Amino-1-propanol-d3). As a deuterated analog of L-Alaninol, this compound is valuable as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. It is important to note that while specific experimental data for this compound is not widely available, the data for its non-deuterated counterpart, L-Alaninol, serves as a strong foundation for interpretation.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below. Data for L-Alaninol is provided as a reference.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key difference in the ¹H NMR spectrum compared to L-Alaninol will be the absence of the signal corresponding to the methyl protons, which have been replaced by deuterium. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the three deuterium atoms due to C-D coupling.

Table 1: ¹H NMR Spectroscopic Data for L-Alaninol (Reference) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.53 | dd | J = 10.3, 4.0 | Ha (CH₂) |

| 3.24 | dd | J = 10.3, 7.4 | Hb (CH₂) |

| 3.00 | m | - | CH |

| 2.53 | br s | - | NH₂, OH |

| 1.05 | d | J = 6.3 | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 90 MHz[2] |

Note for this compound: The peak at 1.05 ppm will be absent in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for L-Alaninol (Reference) [2]

| Chemical Shift (δ) ppm | Assignment |

| 67.8 | CH₂ |

| 51.5 | CH |

| 17.5 | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 22.5 MHz[2] |

Note for this compound: The peak at approximately 17.5 ppm will appear as a multiplet (likely a triplet) due to C-D coupling, and its chemical shift may be slightly altered.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of L-Alaninol, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) than C-H stretches.

Table 3: IR Spectroscopic Data for L-Alaninol (Reference) [3]

| Vibrational Mode | L-Alaninol (cm⁻¹) |

| O-H (Alcohol) Stretching, broad | ~3300-3400 |

| N-H (Amine) Stretching | ~3100-3300 |

| C-H (Alkyl) Stretching | ~2850-2970 |

| N-H (Amine) Bending | ~1590-1650 |

| C-O (Alcohol) Stretching | ~1050-1150 |

Note for this compound: Expect to see additional peaks in the 2100-2200 cm⁻¹ region corresponding to C-D stretching vibrations.

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 78.13 g/mol [1]. The fragmentation pattern is expected to be similar to that of L-Alaninol, with shifts in fragment masses corresponding to the presence of three deuterium atoms.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₆D₃NO |

| Molecular Weight | 78.13 |

| Ionization Mode | Electron Ionization (EI) |

| Expected Major Fragments (m/z) | M+ (78), M-1 (77), [M-CD₃]+ (60), [CH(NH₂)CH₂OH]+ (60), [CD₃CH(NH₂)]+ (47), [CH₂OH]+ (31) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube if any particulate matter is present[2].

-

Data Acquisition (¹H NMR) : Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard acquisition parameters. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds[2].

-

Data Acquisition (¹³C NMR) : Using the same sample, switch the spectrometer to the ¹³C nucleus frequency. Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C[2].

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction[2].

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small drop of neat this compound directly onto the ATR crystal. Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr)[2].

-

Data Acquisition : Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer. Acquire a background spectrum of the empty ATR crystal or clean salt plates, which will be automatically subtracted from the sample spectrum. Acquire the sample spectrum[2].

-

Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands[2].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL)[2].

-

Data Acquisition (GC) : Set the injector temperature to 250 °C and use Helium as the carrier gas at a constant flow rate of 1.0 mL/min. A typical oven temperature program would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Inject 1 µL of the sample[2].

-

Data Acquisition (MS) : Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 30-200. The ion source temperature is typically set to 230 °C[2].

-

Data Processing : Analyze the total ion chromatogram (TIC) to identify the retention time of this compound. Extract the mass spectrum corresponding to the chromatographic peak. Identify the molecular ion peak and major fragment ions[2].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

References

Commercial Availability and Technical Guide to L-Alaninol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of L-Alaninol-d3, a deuterated analog of L-Alaninol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Introduction to this compound

This compound, with the chemical name (S)-2-Amino-1-propanol-d3, is a stable isotope-labeled version of L-Alaninol where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, making it an ideal internal standard for mass spectrometry-based quantification of L-Alaninol and related compounds. Its physicochemical properties are nearly identical to the unlabeled analog, ensuring similar behavior during sample preparation and chromatographic separation.

Commercial Availability and Suppliers

This compound is commercially available from specialized chemical suppliers. The primary suppliers identified are MedChemExpress and Medical Isotopes, Inc. While a comprehensive price list is not publicly available and is subject to quotation, details for procurement can be found on their respective websites.

For the necessary precursor, L-Alanine-d3, a key starting material for the synthesis of this compound, Sigma-Aldrich is a known supplier.

Table 1: Key Suppliers and Related Compounds

| Compound | Supplier | CAS Number | Notes |

| This compound | MedChemExpress | 352438-84-7 | Primary supplier of the deuterated standard.[1][2] |

| This compound | Medical Isotopes, Inc. | 352438-84-7 | Supplier of stable isotope-labeled compounds. |

| L-Alanine-d3 | Sigma-Aldrich | 63546-27-0 | Supplier of the deuterated precursor for synthesis. |

| L-Alaninol | LKT Labs | 2749-11-3 | Supplier of the non-deuterated analog. |

| L-Alaninol | Carl Roth | 2749-11-3 | Supplier of the non-deuterated analog. |

| L-Alaninol | Biosynth | 2749-11-3 | Supplier of the non-deuterated analog. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₆D₃NO |

| Molecular Weight | 78.13 |

| CAS Number | 352438-84-7 |

| Appearance | Liquid |

| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months. |

MedChemExpress offers this compound with high purity and isotopic enrichment, suitable for use in sensitive analytical applications.[1][2] While specific batch-to-batch data should be obtained from the supplier's certificate of analysis, their stable isotope-labeled compounds generally have an isotopic enrichment of over 98% and a chemical purity of over 98%.[3]

Synthesis of this compound

The proposed synthetic route for this compound starts with the esterification of commercially available L-Alanine-d3, followed by reduction of the resulting ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Alanine-d3

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂) or another suitable esterification reagent

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Deionized water

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Esterification of L-Alanine-d3:

-

Suspend L-Alanine-d3 in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-Alanine-d3 ethyl ester hydrochloride.

-

-

Reduction of L-Alanine-d3 Ethyl Ester:

-

Using Sodium Borohydride: A patent for the production of L-alaninol describes the dropwise addition of an L-alanine ester inorganic acid salt to a large excess of an aqueous NaBH4 solution at 10-40°C.[4]

-

Using Lithium Aluminum Hydride (LiAlH₄): A reported procedure for the reduction of L-alanine involves suspending LiAlH₄ in dry THF under an inert atmosphere and adding solid L-alanine in portions.[5] A similar procedure can be used for the ester.

-

After the reduction is complete, the reaction is carefully quenched. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution.

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

-

Caption: Synthetic pathway for this compound from L-Alanine-d3.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard for the quantitative analysis of L-Alaninol or other structurally related compounds in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of an analyte (e.g., L-Alaninol) in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

This compound internal standard stock solution of a known concentration

-

Analyte stock solution for calibration curve

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard stock solution.

-

Add a protein precipitation solvent to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the analyte.

-

Add the same precise volume of the this compound internal standard stock solution to each calibration standard.

-

Process the calibration standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to monitor at least one specific precursor-to-product ion transition for both the analyte and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the this compound internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for using this compound as an internal standard.

Signaling Pathways and Logical Relationships

While L-Alaninol itself is primarily used as a chiral building block in the synthesis of more complex molecules, its deuterated form, this compound, plays a crucial logical role in ensuring the accuracy of quantitative bioanalytical methods. The relationship between the analyte and the internal standard is fundamental to achieving reliable results.

Caption: The role of this compound in mitigating analytical variability.

Conclusion

This compound is a readily available and essential tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard in LC-MS/MS assays provides a robust method for the accurate quantification of L-Alaninol and related analytes in complex biological matrices. This guide provides a foundational understanding of its commercial availability, synthesis, and a practical workflow for its application. For specific pricing and technical datasheets, it is recommended to contact the suppliers directly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 4. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Isotopic Labeling of L-Alaninol for Tracer Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of L-Alaninol, a valuable chiral building block used in pharmaceutical development and biochemical research.[1][2] Isotopic labeling enables researchers to trace the metabolic fate of L-Alaninol and its derivatives in biological systems, offering critical insights for drug development and metabolic studies. This document details the primary synthesis methodologies, experimental protocols, and applications for tracer studies, supported by quantitative data and workflow visualizations.

Introduction to Isotopic Labeling and L-Alaninol

L-Alaninol, also known as (S)-2-Amino-1-propanol, is a chiral amino alcohol derived from the natural amino acid L-alanine.[2] Its bifunctional nature makes it a crucial precursor in the stereoselective synthesis of complex pharmaceuticals.[2] Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, such as replacing Carbon-12 with Carbon-13 (¹³C), Hydrogen-1 with Deuterium (²H), or Nitrogen-14 with Nitrogen-15 (¹⁵N).[3] These labeled compounds, or "tracers," are chemically identical to their unlabeled counterparts but can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

The use of stable isotope-labeled L-Alaninol in tracer studies allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile, providing invaluable data for understanding pharmacokinetics and metabolic pathways.[3][4]

Synthesis of Isotopically Labeled L-Alaninol

The most common strategy for producing isotopically labeled L-Alaninol is to begin with an isotopically labeled L-Alanine precursor and reduce its carboxylic acid group. Several effective reduction methods exist, each with distinct advantages regarding yield, safety, and scalability. The choice of isotope (e.g., ¹³C, ¹⁵N, ²H) depends on the specific goals of the tracer study.[6]

The primary synthetic routes involve the reduction of L-alanine or its esters.[7] The three most prevalent methods are:

-

Reduction of L-alanine esters with sodium borohydride (NaBH₄).

-

Reduction of L-alanine with lithium aluminum hydride (LiAlH₄).

-

Catalytic hydrogenation of L-alanine.

The selection of a synthesis method depends on factors like desired yield, purity, cost, and safety. The following table summarizes key quantitative data for the three main approaches.

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |

| Starting Material | L-Alanine Ester (e.g., ethyl or methyl ester) | L-Alanine | L-Alanine |

| Typical Yield | 50.0% - 68.0%[8] | ~70-77%[8] | Up to 99%[8] |

| Reported Purity | High, often >99% after purification | High, often >99% after purification | High, with enantiomeric excess (ee) >99%[8] |

| Reaction Time | 5 - 18 hours[8][9] | Approx. 16 hours (overnight)[8] | 4 hours[8] |

| Key Reagents | Sodium borohydride, L-alanine ester hydrochloride | Lithium aluminum hydride, dry THF | H₂, Ruthenium or Rhodium-based catalyst |

| Safety Concerns | Flammable gas release on contact with water.[8] | Extremely reactive with water; pyrophoric. Requires strict anhydrous conditions.[8] | Requires specialized high-pressure hydrogenation equipment. |

The overall process for creating isotopically labeled L-Alaninol from its corresponding labeled L-Alanine precursor is illustrated below. The key step is the chemical reduction of the carboxylic acid functional group to a primary alcohol while preserving the stereochemistry at the alpha-carbon.

Detailed Experimental Protocols

The following protocols are adapted from established methods for synthesizing L-Alaninol and are directly applicable for producing isotopically labeled versions by using the appropriately labeled L-Alanine precursor.

This method offers a balance of simplicity and moderate yields.[8] It begins with the esterification of labeled L-Alanine, followed by reduction.

Materials:

-

Isotopically Labeled L-Alanine

-

Ethanol or Methanol

-

Thionyl chloride or HCl gas (for esterification)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Acetone

-

Ethyl acetate

Procedure:

-

Esterification: Prepare the ethyl or methyl ester of the isotopically labeled L-Alanine. For example, suspend the labeled L-Alanine in ethanol and cool to 0°C. Slowly add thionyl chloride and reflux the mixture to produce L-Alanine ethyl ester hydrochloride.

-

Reduction: In a reaction flask, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water.[8]

-

In a separate flask, prepare a solution of 1.0 mole of the labeled L-alanine ethyl ester hydrochloride in 560 mL of ethanol.[8]

-

Slowly add the ester solution dropwise to the sodium borohydride solution at a controlled temperature of 20°C over 5 hours.[8][9]

-

After the addition is complete, allow the reaction to age at 20-28°C until completion is confirmed (e.g., by TLC).[9]

-

Quenching and Extraction: Carefully quench the excess NaBH₄ by the slow addition of acetone.[8] Add ethyl acetate to precipitate the inorganic salts and filter the mixture.[10]

-

Separate the organic layer from the filtrate. The aqueous layer can be extracted again with ethyl acetate to maximize the yield.[10]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude L-Alaninol by vacuum distillation to obtain the final product.[9]

This method provides higher yields but requires stringent safety precautions due to the highly reactive nature of LiAlH₄.[8]

Materials:

-

Isotopically Labeled L-Alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous solution of potassium carbonate

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

-

Addition: Add the solid, isotopically labeled L-Alanine in small portions to the LiAlH₄ suspension.[8] The reaction is exothermic.

-

Reflux: Once the addition is complete, slowly heat the mixture to reflux and maintain for approximately 16 hours (overnight).[8]

-

Quenching: Cool the reaction mixture in an ice/water bath. Very slowly and carefully, add a saturated aqueous solution of potassium carbonate dropwise to quench the excess LiAlH₄.[8] This process generates hydrogen gas and should be performed in a well-ventilated fume hood.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Application in Tracer Studies

Once synthesized, isotopically labeled L-Alaninol can be used as a tracer to investigate metabolic pathways.[4] While L-Alaninol itself has shown biological activity, such as inhibiting the proliferation of melanoma cells, its metabolic fate is often studied in the context of the well-established metabolism of its parent amino acid, L-alanine.[11]

L-alanine plays a central role in cellular metabolism. It is readily converted to pyruvate, a key intermediate that links glycolysis to the tricarboxylic acid (TCA) cycle.[12][13] Tracer studies using labeled L-alanine have been instrumental in understanding glucose metabolism, insulin secretion, and metabolic cycling between tissues like the liver and muscle (Alanine-Glucose Cycle).[12][14][15]

A typical preclinical tracer study involves administering the labeled compound to an animal model and analyzing biological samples over time to track the distribution and transformation of the isotopic label.

Labeled L-Alaninol is expected to be metabolized, at least in part, through pathways associated with L-alanine. The primary amine can be a substrate for aminotransferases, converting it to an aldehyde, while the alcohol moiety can be oxidized. The core carbon skeleton would likely enter central carbon metabolism via pyruvate.

By tracking the incorporation of isotopes from labeled L-Alaninol into metabolites like pyruvate, lactate, glutamate, and glucose, researchers can quantify the activity of these interconnected pathways.[12][13]

Analytical Methods for Detection

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this is the most common technique for tracer studies.[4] MS separates ions based on their mass-to-charge ratio, allowing for the clear differentiation and quantification of labeled molecules from their unlabeled endogenous counterparts.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific position of an isotopic label within a molecule.[12][13] This is particularly useful for elucidating complex metabolic transformations where the carbon skeleton is rearranged. ¹³C-NMR is frequently used to demonstrate the oxidative metabolism of labeled precursors.[12][13]

Conclusion

Isotopically labeled L-Alaninol is a powerful tool for modern drug development and metabolic research. Its synthesis is readily achievable through the reduction of corresponding labeled L-Alanine precursors via well-established chemical methods. By employing these labeled tracers in conjunction with advanced analytical techniques like MS and NMR, researchers can gain deep and quantitative insights into the metabolic fate, efficacy, and safety of L-Alaninol-containing compounds, accelerating the development of new therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. A nuclear magnetic resonance-based demonstration of substantial oxidative L-alanine metabolism and L-alanine-enhanced glucose metabolism in a clonal pancreatic beta-cell line: metabolism of L-alanine is important to the regulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Deuterium and Its Effect on L-Alaninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium, the heavy isotope of hydrogen, and its implications for the chiral amino alcohol, L-Alaninol. The substitution of protium (¹H) with deuterium (²H or D) can significantly alter the physicochemical and metabolic properties of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), is of increasing interest in drug development for its potential to enhance pharmacokinetic profiles. While direct experimental data on deuterated L-Alaninol is limited, this guide draws upon established principles and extensive data from its parent amino acid, L-Alanine, to provide a detailed technical perspective.

The Natural Abundance of Deuterium

Deuterium is a stable, naturally occurring isotope of hydrogen. Its nucleus, the deuteron, contains one proton and one neutron, in contrast to the single proton in the nucleus of the far more common protium.[1] The concentration of deuterium varies slightly depending on the source, but it is a fundamental component of all natural hydrogen-containing compounds, including water and biological molecules.

The discovery of deuterium in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in 1934, opened new avenues in chemistry and physics.[1] Nearly all deuterium in the universe was formed during the Big Bang.[1]

Table 1: Natural Abundance of Deuterium in Various Environments

| Environment | Abundance (ppm, parts per million) | Ratio (D atoms per H atoms) | Reference |

| Earth's Oceans (VSMOW*) | 155.76 | ~1 in 6,420 | [1][2] |

| Temperate Climate Water | ~150 | - | [2] |

| Equatorial Water | ~155 | - | [2] |

| Northern Canada Water | ~135 | - | [2] |

| Adult Human Body | 120 - 140 | - | [2] |

| Jupiter's Atmosphere | 26 | ~1 in 38,500 | [1] |

| Primordial (Post-Big Bang) | ~26 | ~1 in 38,500 | [1] |

| Interstellar Space | ~15 | ~1 in 66,700 | [1] |

*Vienna Standard Mean Ocean Water, a primary reference standard.

dot

Caption: Relative natural abundance of hydrogen isotopes.

The Isotopic Effect of Deuterium on L-Alaninol

L-Alaninol is a chiral amino alcohol widely used as a building block in asymmetric synthesis. The substitution of hydrogen with deuterium at specific positions in the L-Alaninol molecule can have profound effects, primarily due to the greater mass of deuterium. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[3]

The Kinetic Isotope Effect (KIE)

The most significant consequence of deuteration is the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point energy and thus requires more energy to break than a C-H bond.[4] Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.[3][4]

This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidative cleavage of C-H bonds.[5] By strategically replacing these hydrogens with deuterium, the rate of metabolism can be slowed, potentially leading to:

-

Improved metabolic stability and a longer drug half-life.[6]

-

Lower and less frequent dosing for patients.[6]

-

Reduced formation of potentially toxic metabolites.[6]

Table 2: Deuterium Kinetic Isotope Effects in Reactions Involving Alanine

| Reaction | Isotopic Position | KIE (kH/kD) | Solvent | Reference |

| Transamination with Pyridoxal | L-Alanine vs. L-Deuterio-alanine | 2.4 | H₂O | [9] |

| Transamination with Pyridoxal | L-Alanine vs. L-Deuterio-alanine | 2.9 | D₂O | [9] |

| Oxidation by Tryptophan 2-monooxygenase | L-Alanine (α-deuterated) | 6.0 ± 0.5 | Aqueous Buffer | [8] |

| Oxidation by L-amino acid oxidase | L-Alanine | 6.0 | Aqueous Buffer | [7] |

dot

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. qlarivia.com [qlarivia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of L-Valinol in Human Plasma Using L-Alaninol-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Valinol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds and chiral auxiliaries. Accurate quantification of L-Valinol in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of L-Valinol in human plasma. To account for matrix effects, extraction variability, and instrument response fluctuations, a stable isotope-labeled internal standard, L-Alaninol-d3, is employed.[1] The structural similarity and co-eluting properties of this compound with L-Valinol ensure high accuracy and precision in quantification.

The protocol herein provides a detailed procedure for sample preparation using protein precipitation, optimized chromatographic conditions for the separation of the analyte and internal standard, and specific mass spectrometric parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

L-Valinol (≥99% purity)

-

This compound (≥98% isotopic purity, ≥99% chemical purity)

-

Human plasma (K2 EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock solutions of L-Valinol (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. A working internal standard (IS) solution of this compound (100 ng/mL) was prepared by diluting the stock solution with 50:50 (v/v) methanol:water.

Calibration standards were prepared by spiking blank human plasma with appropriate volumes of L-Valinol working solutions to yield concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Quality control (QC) samples were independently prepared in blank human plasma at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective quantification of L-Valinol and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

The following Multiple Reaction Monitoring (MRM) transitions were used for quantification.

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| L-Valinol | 104.1 | 86.1 | 0.050 | 20 | 12 |

| This compound | 79.1 | 61.1 | 0.050 | 18 | 10 |

Experimental Workflow Diagram

References

Application Notes and Protocols for L-Alaninol-d3 in Quantitative NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Alaninol-d3 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following sections detail the principles, experimental protocols, and data presentation for accurate and reproducible quantification of analytes in solution.

Introduction to this compound in qNMR

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a reference standard of known concentration.[1] The choice of an appropriate internal standard is crucial for accurate and precise qNMR measurements.[2]

This compound, the deuterated form of L-Alaninol, serves as an excellent internal standard for ¹H qNMR. The deuterium labeling at the methyl group (CD₃) results in a simplified ¹H NMR spectrum, reducing the potential for signal overlap with the analyte of interest. Its key advantages include:

-

Chemical Stability: L-Alaninol is a stable compound, ensuring it does not react with the analyte or solvent.

-

Signal Simplicity: The deuteration leads to a less complex proton NMR spectrum.

-

Solubility: It is soluble in common deuterated solvents used for NMR analysis.[3]

-

Reduced Signal Overlap: The deuterium substitution shifts the resonance of the adjacent proton, minimizing interference with analyte signals.

Principle of Quantitative NMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] When an internal standard of known purity and weight is added to a sample containing an analyte of unknown concentration, the concentration of the analyte can be calculated using the following formula:

Purity of Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

Where:

-

I : Integral value of the signal

-

N : Number of protons giving rise to the signal

-

M : Molecular weight

-

m : Mass

-

Purity : Purity of the standard

Experimental Protocols

This section provides a detailed methodology for the use of this compound as an internal standard in a typical qNMR experiment.

Materials and Equipment

-

Analyte: The compound to be quantified.

-

This compound: High purity (e.g., >98%).

-

Deuterated Solvent: (e.g., DMSO-d₆, CDCl₃, D₂O, or CD₃OD) chosen for its ability to dissolve both the analyte and the internal standard without overlapping signals.[3]

-

High-Precision Analytical Balance: For accurate weighing of the analyte and internal standard.

-

NMR Spectrometer: (e.g., 400 MHz or higher) equipped for ¹H qNMR.

-

NMR Tubes: High-quality 5 mm NMR tubes.

-

Volumetric flasks and pipettes.

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing a sample for qNMR analysis using an internal standard.

Caption: Workflow for qNMR sample preparation.

Detailed Sample Preparation Protocol

-

Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.

-

Internal Standard Addition: Accurately weigh a suitable amount of this compound (e.g., 5-20 mg) and add it to the same vial. The molar ratio of the standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[5] Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used if necessary.

-

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

NMR Data Acquisition

The following diagram outlines the key steps in acquiring quantitative NMR data.

Caption: Key steps for qNMR data acquisition.

Recommended NMR Parameters

For accurate quantification, it is essential to use appropriate acquisition parameters to ensure complete relaxation of all relevant nuclei between scans.

| Parameter | Recommended Value/Setting | Rationale |

| Pulse Angle | 30° or 90° | A 90° pulse provides the maximum signal, but a smaller flip angle like 30° can be used with a shorter relaxation delay. |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal | This ensures complete relaxation of all protons, which is critical for accurate integration.[2] The T₁ values for both the analyte and this compound should be determined experimentally using an inversion-recovery pulse sequence. |

| Acquisition Time (aq) | > 3 seconds | To ensure high digital resolution. |

| Number of Scans (ns) | 16 - 128 (or more) | Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1] |

| Spectral Width (sw) | Cover all signals of interest | Typically 12-16 ppm for ¹H NMR. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and this compound. For this compound, the signal from the two protons on the carbon bearing the hydroxyl group (CH₂) and the single proton on the chiral carbon (CH) are typically used for quantification.

-

Calculation: Use the formula provided in Section 2 to calculate the purity or concentration of the analyte.

Quantitative Data and Spectroscopic Information

The following table summarizes the key ¹H NMR signals for L-Alaninol in CDCl₃, which can be used as a reference. The chemical shifts for this compound will be similar, with the primary difference being the absence of the methyl (CH₃) signal and a potential slight shift of the adjacent CH proton signal due to the isotopic effect.

| L-Alaninol Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons (N) |

| Ha (CH₂) | ~3.53 | dd | 1 |

| Hb (CH₂) | ~3.24 | dd | 1 |

| CH | ~3.00 | m | 1 |

| NH₂, OH | ~2.53 | br s | 3 |

| CH₃ | ~1.05 | d | 3 |

Data is representative and may vary depending on the solvent and concentration.[5]

For this compound, the quantifiable signals would be from the CH₂ and CH protons. The choice of which signal to use for integration will depend on the absence of overlap with the analyte's signals.

Troubleshooting and Considerations

-

Signal Overlap: If the signals of this compound overlap with those of the analyte, consider using a different deuterated solvent to induce chemical shift changes or select a different internal standard.[1]

-

Purity of the Standard: The accuracy of the qNMR result is directly dependent on the purity of the internal standard. Ensure a certified or accurately determined purity value for this compound is used.

-

Hygroscopicity: L-Alaninol is hygroscopic. Store this compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect the accuracy of the weighed amount.

-

Relaxation Times: Always determine the T₁ relaxation times for both the analyte and the internal standard under the specific experimental conditions to set an adequate relaxation delay.

By following these guidelines and protocols, researchers can effectively utilize this compound as an internal standard for accurate and reliable quantitative analysis in various applications within research and drug development.

References

Application Note: Chiral Separation of L-Alaninol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

L-Alaninol is a crucial chiral building block in the synthesis of many pharmaceutical compounds.[1] Ensuring the enantiomeric purity of L-Alaninol is critical as different enantiomers of a drug can have different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][3][4] This application note details two primary HPLC methods for the chiral separation of L-Alaninol enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This method achieves the separation of L-Alaninol enantiomers directly on an amylose-based chiral stationary phase without the need for derivatization.[5] The distinct spatial arrangement of the chiral selector on the stationary phase allows for differential interaction with each enantiomer, leading to their separation.

Method 2: Indirect Enantioseparation via Derivatization

For analytes with poor UV absorbance like L-Alaninol, derivatization with a chiral, UV-active reagent can significantly enhance detection sensitivity.[6] This method involves reacting the L-Alaninol enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[6][7]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data for the two methods.

Table 1: HPLC Conditions for Direct Chiral Separation of L-Alaninol

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm I.D., 5 µm) |

| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Data sourced from a comparative analysis of methods for determining the enantiomeric purity of L-Alaninol.[5]

Table 2: HPLC Conditions for Indirect Chiral Separation of L-Alaninol via Derivatization

| Parameter | Condition |

| Derivatizing Reagent | Benzimidazole-(S)-naproxen amide |

| Column | Waters Spherisorb ODS2 (C18) (250 x 4.6 mm I.D., 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in 10 mM Triethylammonium phosphate (pH 4.0) |

| 35% to 65% Acetonitrile over 45 min | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Outcome | Baseline resolution of diastereomers within 31 minutes |

This method has been shown to achieve excellent resolution and detection limits down to the picomole level.[6]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

1. Sample Preparation: a. Accurately weigh and dissolve L-Alaninol in the mobile phase to a concentration of approximately 1 mg/mL.[5] b. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]